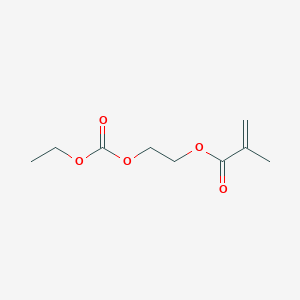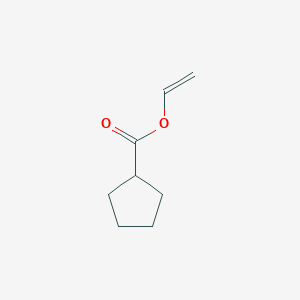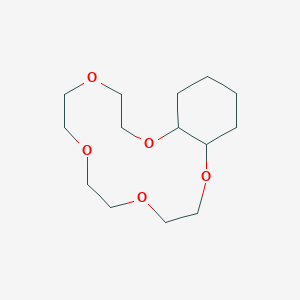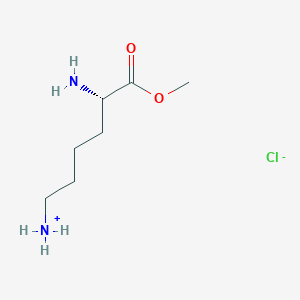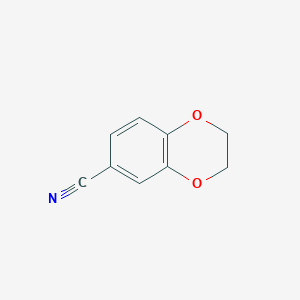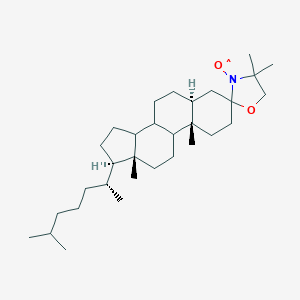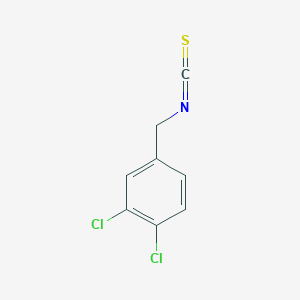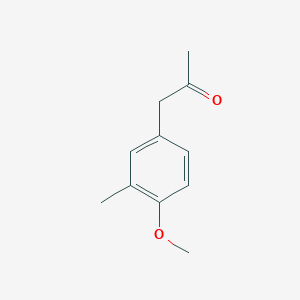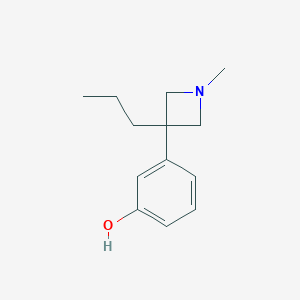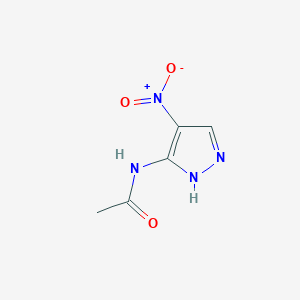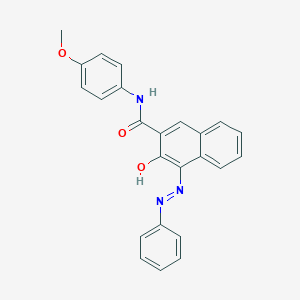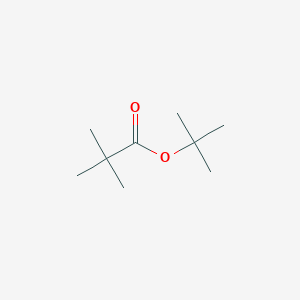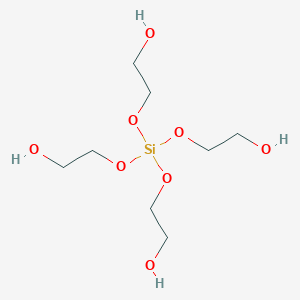
Tetrakis(2-hydroxyethyl) silicate
Descripción general
Descripción
Tetrakis(2-hydroxyethyl) silicate is a silicon-based compound that is of interest due to its potential as a precursor for hypervalent silicon compounds. The compound is related to other silicon compounds that have been studied for their unique structural and chemical properties. For instance, the tetraethylammonium silicate hydrate has been investigated for its host-guest compound properties, where silicate anions and water molecules form a hydrogen-bonded host structure . Similarly, tetrakis(trimethylsilyl)silane has been noted for its high degree of symmetry and branched-chain structure . These studies provide a context for understanding the significance of silicon compounds in various chemical environments.
Synthesis Analysis
The synthesis of tetrakis(2-hydroxyethyl) silicate involves a unique one-stage process that allows for the creation of tetrakis(2-hydroxyethylammonium) salts, which are precursors to the silicate compound of interest . This method is noteworthy as it contributes to the field of silicon chemistry by providing a novel route to synthesize hypervalent silicon compounds. The synthesis process is crucial for the subsequent study of the compound's molecular structure and properties.
Molecular Structure Analysis
The molecular structure of silicon compounds can be quite intricate, as evidenced by the detailed crystal structure investigations of related compounds. For example, the tetraethylammonium silicate hydrate exhibits a complicated hydrogen-bonded structure with organic cations residing in channels and cages around the silicate anions . Although the exact molecular structure of tetrakis(2-hydroxyethyl) silicate is not detailed in the provided papers, the synthesis and vibrational spectra of its precursors suggest a complex structure that could be further elucidated through techniques such as X-ray crystallography or IR spectroscopy .
Chemical Reactions Analysis
The reactivity of silicon compounds is a topic of considerable interest. The synthesis of tetrakis(2-hydroxyethyl) silicate from its precursors implies that the compound could participate in various chemical reactions, potentially leading to the formation of new hypervalent silicon compounds . The study of related compounds, such as tetrakis(N,N-dimethylhydroxylamido)silane, reveals that silicon can exhibit (4 + 4)-coordination, which is indicative of its ability to form multiple bonds and engage in complex chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrakis(2-hydroxyethyl) silicate can be inferred from the vibrational spectra of its precursors. IR spectroscopy and quantum chemistry have been used to analyze the vibrational modes of tetrakis(2-hydroxyethylammonium) chloride, which suggests that the silicate compound would exhibit distinct vibrational characteristics . These properties are essential for understanding the behavior of the compound under various conditions and for its potential applications in materials science and catalysis.
Aplicaciones Científicas De Investigación
Synthesis of Hierarchical Porous Silica Monoliths
Tetrakis(2-hydroxyethyl) silicate, among other glycol-modified silanes, has been utilized in the synthesis of silica monoliths exhibiting hierarchical porosity. These silica structures are characterized by a unique network structure with a bimodal pore size distribution and high surface areas, prepared through sol-gel processing. The application of glycol-modified silanes in the presence of block copolymeric surfactants like Pluronic P123 leads to phase separation, resulting in materials with both macropores and well-ordered mesopores. This property makes them suitable for various applications, including catalysis and separation technologies (Brandhuber, Torma, Raab, Peterlik, Kulak, & Hüsing, 2005).
Use as a Substrate for Silicateins
Tetrakis(2-hydroxyethyl) silicate (THEOS) has been proposed as a substrate for silicateins, enzymes crucial for the formation of marine sponge skeletons. Compared to tetraethyl orthosilicate (TEOS), THEOS shows a higher reaction intensity in forming amorphous silica in vitro, likely due to its higher water solubility and hydrolysis rate. This finding opens up potential applications in biomimetics and the synthesis of bioinspired silica materials (Povarova, Baranov, Kovalchuk, Semiletova, Lukyanov, & Kozhemyako, 2015).
Development of Hybrid Biomaterials
THEOS has been used to synthesize monolithic hybrid biomaterials with silica and carrageenans, exploiting its complete solubility in water. This advantage allows the synthesis of biomaterials without the need for organic solvents, potentially avoiding the denaturing effect on biopolymers. The resulting materials have tunable properties depending on the type and concentration of carrageenans and silicate, showcasing potential for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Shchipunov, 2003).
Immobilization of Microalgae
A novel approach has been explored where THEOS, due to its biocompatibility and water solubility, is used to immobilize marine microalgae Porphyridium purpureum within a silica matrix. This technique, performed through a one-stage sol-gel process, maintains the microalgae's viability and functionality, offering a new method for the stable incorporation of living cells into materials. The resulting materials could have applications in biosensors, bio-reactors, and bio-inspired optical materials, highlighting the ability of THEOS to create supportive matrices for biological entities while preserving their functionality (Voznesenskiy, Popik, Gamayunov, Orlova, Markina, Postnova, & Shchipunov, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetrakis(2-hydroxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIZJRFOOZIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[Si](OCCO)(OCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066226 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(2-hydroxyethyl) silicate | |
CAS RN |
17622-94-5 | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



